Linagliptin

DPP-4 inhibitor IC50 binding affinity

Linagliptin (CAS 668270-12-0) is the only DPP-4 inhibitor eliminated primarily via the biliary/hepatic route, requiring no dose adjustment in renal impairment. With an exceptionally high binding affinity (KD = 0.0066 nM) and slow dissociation rate, it ensures sustained 24-hour target engagement—ideal for chronic kidney disease models, long-term pharmacodynamic studies, and DPP-4 assay development. Available in ≥98% purity for research use.

Molecular Formula C25H28N8O2
Molecular Weight 472.5 g/mol
CAS No. 668270-12-0
Cat. No. B1675411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinagliptin
CAS668270-12-0
Synonyms(R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione
1356, BI
1H-purine-2,6-dione, 8-((3r)-3-amino-1-piperidinyl)-7-(2-butynyl)-3,7-dihydro-3-methyl-1-((4-methyl-2-quinazolinyl)methyl)-
BI 1356
BI-1356
BI1356
Linagliptin
Tradjenta
Trajenta
Molecular FormulaC25H28N8O2
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
InChIInChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m1/s1
InChIKeyLTXREWYXXSTFRX-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1 mg/mL
Soluble in methanol;  sparingly soluble in ethanol;  very slightly soluble in isopropanol, alcohol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Linagliptin (CAS 668270-12-0) for Scientific and Industrial Procurement: Core Specifications


Linagliptin (CAS 668270-12-0) is a small-molecule, orally active inhibitor of dipeptidyl peptidase-4 (DPP-4), approved for the treatment of type 2 diabetes mellitus. It is a member of the 'gliptin' class, which includes sitagliptin, vildagliptin, saxagliptin, and alogliptin [1]. Unlike other DPP-4 inhibitors that are primarily cleared via the kidneys, linagliptin is eliminated predominantly by a biliary/hepatic route [1]. This compound is characterized by a high affinity and slow dissociation rate from the DPP-4 enzyme, as well as a large volume of distribution and high protein binding [2].

Why Linagliptin is Not Interchangeable with Other DPP-4 Inhibitors: A Guide for Scientific Selection


Substitution among DPP-4 inhibitors is not straightforward due to clinically significant differences in their pharmacokinetic and pharmacodynamic profiles. Although they share a common mechanism of action, linagliptin's unique elimination pathway (primarily biliary/hepatic) sets it apart from other 'gliptins' that are mainly renally excreted [1]. This distinction directly impacts clinical decision-making, particularly for patients with renal impairment, as linagliptin requires no dose adjustment, unlike sitagliptin, saxagliptin, and alogliptin [1]. Furthermore, linagliptin's high-affinity, slowly reversible binding to DPP-4 translates to sustained enzyme inhibition and a long duration of action, even with a relatively short accumulation half-life [2]. These quantifiable differences in potency, binding kinetics, and clearance pathways are essential for informed scientific and procurement decisions, as detailed in the evidence below.

Linagliptin Differentiation: Quantified Comparative Evidence for Procurement and Research


Superior In Vitro Potency: Linagliptin vs. Sitagliptin, Vildagliptin, Saxagliptin, and Alogliptin

In a direct comparative study of DPP-4 inhibitory activity, linagliptin demonstrated significantly greater potency than other marketed DPP-4 inhibitors. The mean half-maximal inhibitory concentration (IC50) for linagliptin against human DPP-4 was 0.14 nM, which is 107-fold lower than that of sitagliptin (18 nM) and 678-fold lower than that of vildagliptin (95.5 nM) [1][2].

DPP-4 inhibitor IC50 binding affinity drug discovery

Prolonged Target Engagement: Linagliptin Binding Kinetics vs. Other DPP-4 Inhibitors

Linagliptin exhibits a unique binding profile characterized by a very high affinity and a remarkably slow dissociation rate from the DPP-4 enzyme. Its equilibrium dissociation constant (KD) is 0.0066 nM, which is approximately 800-fold lower than that of sitagliptin (5.3 nM) [1]. This high affinity is driven by a slow off-rate (koff) of 0.51 × 10⁻⁴ s⁻¹, which is over 1,200-fold slower than the off-rate of sitagliptin (630 × 10⁻⁴ s⁻¹) [1].

binding kinetics drug-target residence time KD koff

Differentiated Excretion Pathway: Linagliptin Hepatic/Biliary Clearance vs. Renal Clearance of Other Gliptins

A defining feature of linagliptin is its minimal reliance on renal excretion, a key point of differentiation from other DPP-4 inhibitors. In humans, only 6.3% of an administered linagliptin dose is excreted unchanged in urine, compared to 75% for sitagliptin, 63.3% for alogliptin, and 24% for saxagliptin [1]. The vast majority (approximately 85%) of absorbed linagliptin is eliminated via the biliary route into feces [2].

renal impairment hepatic clearance biliary excretion pharmacokinetics

High Protein Binding and Large Volume of Distribution: Linagliptin vs. Other Gliptins

Linagliptin exhibits extensive tissue distribution, as indicated by its large apparent volume of distribution (Vd) of 1110-3060 L, which is more than 10-fold greater than the Vd of sitagliptin (198 L) and vildagliptin (70.5 L) [1]. This is accompanied by high, concentration-dependent plasma protein binding, ranging from 75% to 99% [2].

protein binding volume of distribution tissue distribution pharmacokinetics

Comparative Glycemic Efficacy: Linagliptin 5 mg vs. Sitagliptin 100 mg (Model-Based Meta-Analysis)

A model-based meta-analysis of clinical trial data compared the HbA1c-lowering effect of linagliptin 5 mg once daily to sitagliptin 100 mg once daily. After 24 weeks of treatment, the estimated placebo-adjusted reduction in HbA1c was -0.810% for linagliptin and -0.807% for sitagliptin, demonstrating comparable efficacy between the two agents [1].

HbA1c glycemic control type 2 diabetes comparative effectiveness

Demonstrated Cardiovascular and Renal Safety: Linagliptin vs. Placebo in High-Risk Patients (CARMELINA Trial)

The CARMELINA trial, a randomized, placebo-controlled study of 6,979 patients with type 2 diabetes and high cardiovascular and renal risk, demonstrated that linagliptin did not increase the risk of major adverse cardiovascular events (3P-MACE) versus placebo (HR 1.02 [95% CI 0.89-1.17]) or hospitalization for heart failure (HR 0.90 [0.74-1.08]) [1]. Furthermore, there was no increased risk of progression to end-stage kidney disease or death due to kidney disease (HR 0.87 [0.69-1.10]), and progression of albuminuria occurred less frequently with linagliptin (HR 0.86 [0.78-0.95]) [1].

cardiovascular outcomes renal safety CARMELINA type 2 diabetes

Linagliptin: Targeted Research and Industrial Application Scenarios


Pharmacological Research in Renal Impairment Models

Researchers studying the effects of DPP-4 inhibition in models of diabetic nephropathy or chronic kidney disease should prioritize linagliptin. Its minimal renal excretion (<7%) and proven safety profile in patients with renal impairment (as shown in the CARMELINA trial) make it the optimal tool compound for these studies [1]. Using renally-cleared comparators like sitagliptin or alogliptin would require dose adjustment and confound interpretation of drug effects in impaired renal states. Linagliptin's unique pharmacokinetics allow for consistent dosing across all stages of kidney function [1].

In Vivo Studies Requiring Sustained Target Engagement

For preclinical studies investigating the long-term pharmacodynamic effects of DPP-4 inhibition, linagliptin offers a distinct advantage. Its slow dissociation rate (koff = 0.51 × 10⁻⁴ s⁻¹) ensures sustained enzyme inhibition over a 24-hour period, a feature not shared by faster-off-rate agents like sitagliptin [1]. This property is crucial for experiments where consistent target engagement is required without the need for multiple daily doses or the confounding variable of active metabolites, which are present with saxagliptin [2].

Comparative Effectiveness Research Focused on Safety in High-Risk Populations

Investigators conducting comparative effectiveness or health outcomes research in patients with type 2 diabetes and established cardiovascular or renal disease should include linagliptin as a key comparator. The CARMELINA trial provides a robust evidence base for its cardiovascular and renal safety, demonstrating non-inferiority to placebo for major adverse cardiovascular events and a reduction in the progression of albuminuria [1]. These outcomes are critical endpoints for studies aiming to differentiate the safety profiles of glucose-lowering agents in high-risk cohorts [1].

Development of Novel DPP-4 Inhibitor Assays and Crystallography

Due to its exceptionally high binding affinity (KD = 0.0066 nM) and slow dissociation, linagliptin serves as an ideal reference standard and positive control in the development and validation of novel DPP-4 inhibitor screening assays [1]. Its well-characterized binding kinetics and high-resolution co-crystal structure provide a benchmark for evaluating new chemical entities, enabling researchers to compare parameters like IC50, KD, and residence time against a clinically validated and potent comparator [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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